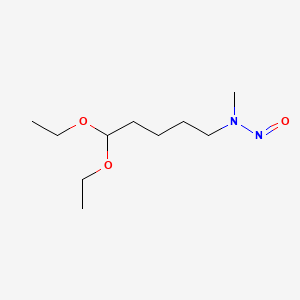
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrous amide group attached to a 5,5-diethoxypentyl chain, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Diethoxypentyl)-N-methylnitrous Amide typically involves the reaction of 5,5-diethoxypentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
5,5-Diethoxypentylamine+Nitrous Acid→N-(5,5-Diethoxypentyl)-N-methylnitrous Amide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds and oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted amides and related compounds.
Applications De Recherche Scientifique
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(5,5-Diethoxypentyl)-N-methylnitrous Amide exerts its effects involves interactions with specific molecular targets. The nitrous amide group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5,5-Dimethoxypentyl)-N-methylnitrous Amide
- N-(5,5-Diethoxypentyl)-N-ethylnitrous Amide
- N-(5,5-Diethoxypentyl)-N-methylcarbamic Amide
Uniqueness
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide stands out due to its specific structural features, which impart unique reactivity and potential applications. The presence of the 5,5-diethoxypentyl chain and the nitrous amide group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H22N2O3 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
N-(5,5-diethoxypentyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H22N2O3/c1-4-14-10(15-5-2)8-6-7-9-12(3)11-13/h10H,4-9H2,1-3H3 |
Clé InChI |
MPGOWRXTBMUWHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCCN(C)N=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


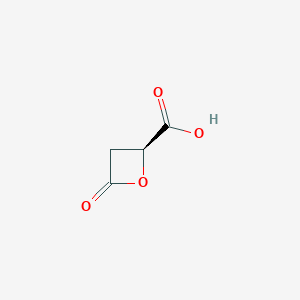

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
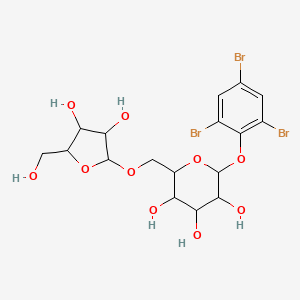
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
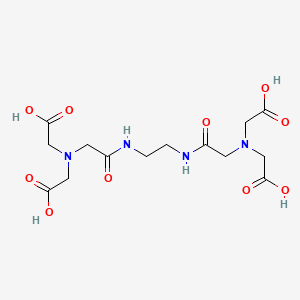
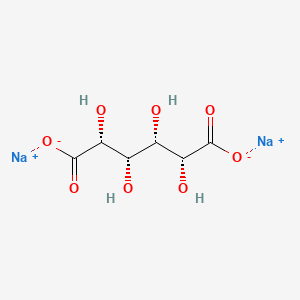
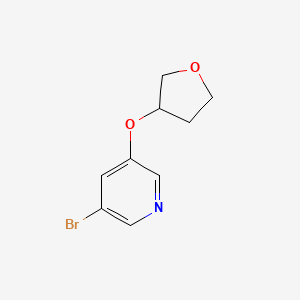

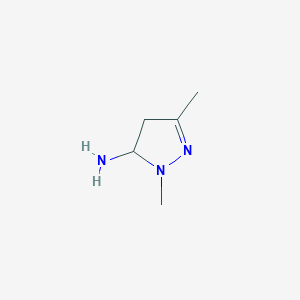
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)

